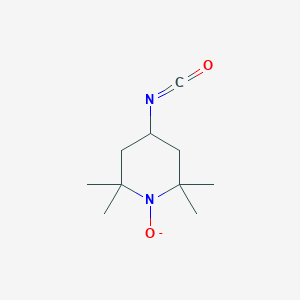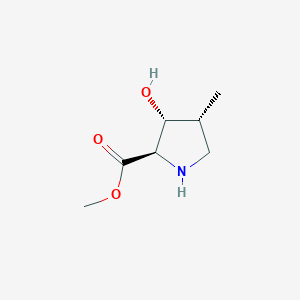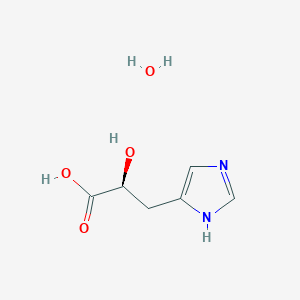
D-beta-Imidazolelactic Acid, Monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-beta-Imidazolelactic Acid, Monohydrate is a chemical compound with the molecular formula C6H10N2O4 and a molecular weight of 174.16 g/mol . It is an intermediate in the synthesis of imidazole alkaloids such as (+)-pilocarpine and (+)-isopilocarpine . This compound is of significant interest due to its potential therapeutic and industrial applications.
生化分析
Biochemical Properties
D-beta-Imidazolelactic Acid, Monohydrate is involved in several biochemical reactions, primarily as an intermediate in the synthesis of imidazole alkaloids . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s imidazole ring is crucial for its interaction with biomolecules, allowing it to participate in catalytic processes and stabilize transition states. These interactions are essential for the synthesis of biologically active compounds, highlighting the importance of this compound in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins allows it to modulate cellular functions, potentially affecting cell growth, differentiation, and apoptosis. Studies have shown that this compound can impact the expression of specific genes, leading to changes in cellular behavior and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The imidazole ring in its structure enables it to form hydrogen bonds and coordinate with metal ions, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression and protein function, ultimately influencing cellular processes. The compound’s ability to stabilize transition states and participate in catalytic reactions underscores its significance in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, allowing for prolonged experimental use. Its degradation products may also have biological activity, necessitating careful monitoring during experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. Higher doses can lead to toxic or adverse effects, including disruptions in cellular processes and potential organ damage. Understanding the dosage thresholds and toxicology of this compound is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as an intermediate in the synthesis of imidazole alkaloids highlights its importance in metabolic flux and the regulation of metabolite levels. These interactions are essential for maintaining cellular homeostasis and supporting various physiological functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation, allowing it to exert its biochemical effects. The transport and distribution of this compound are critical for its function and efficacy in biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-beta-Imidazolelactic Acid, Monohydrate typically involves the reaction of imidazole with lactic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a monohydrate . The reaction conditions include maintaining a temperature range of 20-25°C and a pH of around 7.0 to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time .
化学反应分析
Types of Reactions: D-beta-Imidazolelactic Acid, Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid under specific conditions.
Reduction: Reduction reactions can convert the compound into imidazole-4-methanol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles to form substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Imidazole-4-carboxylic acid.
Reduction: Imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
D-beta-Imidazolelactic Acid, Monohydrate has diverse applications in scientific research:
作用机制
The mechanism of action of D-beta-Imidazolelactic Acid, Monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of metabolic pathways .
相似化合物的比较
- Imidazole-4-carboxylic acid
- Imidazole-4-methanol
- Substituted imidazole derivatives
Comparison: D-beta-Imidazolelactic Acid, Monohydrate is unique due to its specific structure, which combines the imidazole ring with a lactic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for use in diverse chemical reactions and research applications .
属性
IUPAC Name |
(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUYTQBGWOQLKC-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B1140109.png)
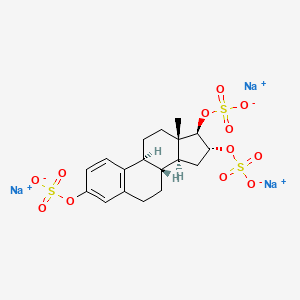

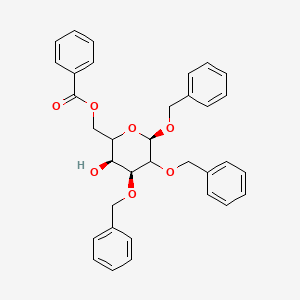

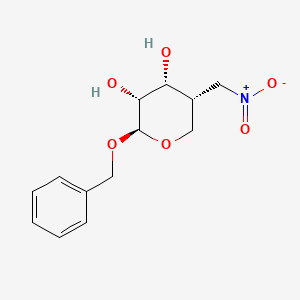
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
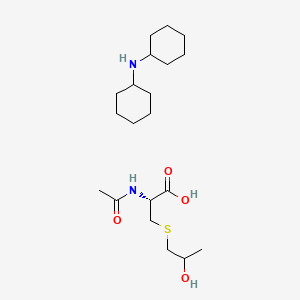
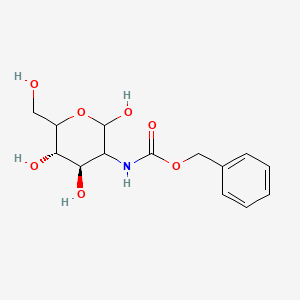
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
